

The Structure-Activity Relationship of CJ-15,208 Analogs: A Comparative Guide

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Compound of Interest					
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The cyclic tetrapeptide CJ-15,208, cyclo[Phe-d-Pro-Phe-Trp], originally isolated from the fungus Ctenomyces serratus, has emerged as a significant lead compound for the development of novel opioid receptor modulators.[1][2] Its unique structure and biological activity, particularly as a kappa opioid receptor (KOR) antagonist, have spurred extensive research into the structure-activity relationships (SAR) of its analogs.[1][2] These investigations aim to delineate the contributions of individual amino acid residues to receptor affinity, selectivity, and functional activity, with the goal of developing safer and more effective therapeutics for conditions such as mood disorders, drug abuse, and pain.[3]

This guide provides a comparative analysis of various CJ-15,208 analogs, summarizing key quantitative data on their biological activities and detailing the experimental protocols used for their evaluation.

Comparative Biological Activity of CJ-15,208 Analogs

The biological activity of CJ-15,208 and its analogs has been primarily assessed through in vitro receptor binding assays and in vivo antinociceptive assays. The following tables summarize the key findings from various SAR studies, including alanine scans and tryptophan substitutions.

Alanine Scan of CJ-15,208



An alanine scan was conducted to probe the importance of the phenylalanine residues in CJ-15,208 for its biological activity.[3] The results revealed unexpected opioid activity profiles for the analogs.[3]

Compound	Structure	In Vivo Antinociceptive Activity (ED50, nmol, i.c.v.)	Receptor Activity Profile
CJ-15,208 (1)	cyclo[Phe-d-Pro-Phe- Trp]	1.74	KOR Antagonist / MOR Agonist
Analog 2	cyclo[Ala-d-Pro-Phe- Trp]	1.49	MOR Agonist / KOR Antagonist
Analog 3	cyclo[Phe-d-Pro-Ala- Trp]	2.43	MOR Agonist / KOR Antagonist
Analog 4	cyclo[Phe-d-Pro-Phe- Ala]	0.10	Potent MOR Agonist / KOR Antagonist

Data sourced from Patkar et al. (2011).[3]

Notably, while the parent compound CJ-15,208 exhibits KOR antagonist activity, the alanine analogs displayed potent mu opioid receptor (MOR) agonist activity in vivo.[3] Analog 4, with an alanine substitution for the tryptophan-adjacent phenylalanine, was found to be 17-fold more potent than the parent peptide as an antinociceptive agent.[3]

Tryptophan and Phenylalanine Stereoisomer Analogs

The stereochemistry of the tryptophan and phenylalanine residues has been shown to be a critical determinant of the opioid receptor activity profile of CJ-15,208 analogs.[4][5]



Compound	Structure	KOR Binding Affinity (K _I , nM)	MOR Binding Affinity (Kı, nM)	DOR Binding Affinity (K _i , nM)	In Vivo Activity Profile
CJ-15,208	cyclo[Phe-d- Pro-Phe-Trp]	21.2	>10,000	>10,000	Mixed MOR/KOR Agonist, KOR Antagonist
[d-Trp]CJ- 15,208	cyclo[Phe-d- Pro-Phe-d- Trp]	46.9	>10,000	>10,000	KOR Antagonist
Analog 3	cyclo[d-Phe- d-Pro-d-Phe- Trp]	~350	>10,000	Negligible	Antinociceptiv e (KOR mediated)
Analog 5	cyclo[Phe-d- Pro-d-Phe-d- Trp]	~350	>10,000	Negligible	Antinociceptiv e (KOR mediated)

Data sourced from Ross et al. (2011) and Ferracane et al. (2021).[4][5]

Substitution of I-Tryptophan with d-Tryptophan in CJ-15,208 resulted in a compound that is primarily a KOR antagonist with minimal agonist activity.[4] Further modifications to the stereochemistry of the phenylalanine residues led to analogs with varying degrees of antinociceptive activity, primarily mediated by the KOR.[5]

Experimental Protocols

The characterization of CJ-15,208 analogs involves a combination of in vitro and in vivo assays to determine their receptor binding profiles and functional activities.

Radioligand Competition Binding Assays

These assays are used to determine the affinity of the analogs for different opioid receptors (KOR, MOR, DOR).



Methodology:

- Membrane Preparation: Membranes are prepared from the brains of mice.
- Incubation: The membranes are incubated with a specific radioligand for each receptor ([3H]U69,593 for KOR, [3H]DAMGO for MOR, and [3H]DPDPE for DOR) and varying concentrations of the unlabeled test compound (CJ-15,208 analog).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
- Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K₁) is then calculated from the IC₅₀ value.[4]

[35S]GTPyS Binding Assays

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.

Methodology:

- Membrane Incubation: Brain membranes are incubated with the test compound, GDP, and [35S]GTPyS.
- Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
- Measurement: The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
- Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. The results are typically expressed as a percentage of the stimulation produced by a standard agonist.[6]

55°C Warm-Water Tail-Withdrawal Assay



This in vivo assay is used to assess the antinociceptive (pain-relieving) effects of the analogs. [3][7]

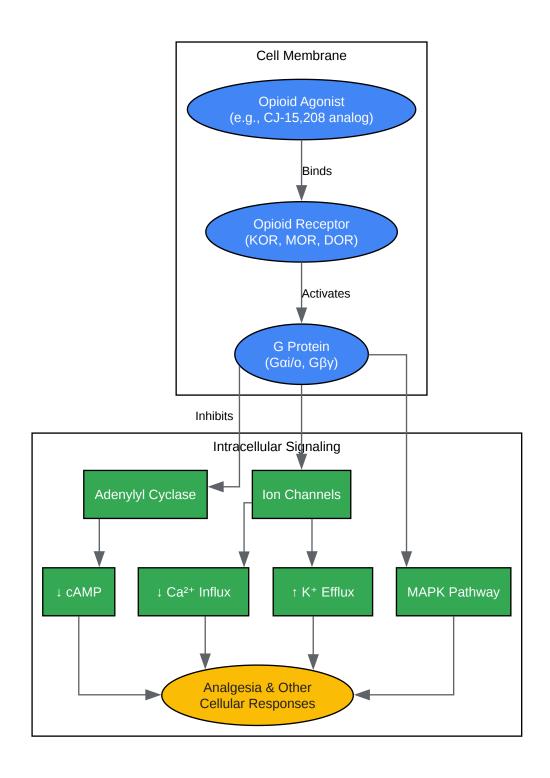
Methodology:

- Animal Model: C57BL/6J mice are commonly used.[3][7]
- Compound Administration: The test compound is administered, typically via intracerebroventricular (i.c.v.) or oral (p.o.) routes.[3][7][8]
- Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in a 55°C water bath.
- Measurement: The latency for the mouse to withdraw its tail from the hot water is recorded. A
 maximum cut-off time is set to prevent tissue damage.
- Data Analysis: The percentage of maximum possible effect (%MPE) is calculated. The dose that produces a 50% effect (ED₅₀) is determined from the dose-response curve.[3] To determine antagonist activity, mice are pretreated with the analog before being challenged with a known opioid agonist.[8]

Visualizing Pathways and Workflows

To better understand the context of CJ-15,208 analog research, the following diagrams illustrate the general opioid receptor signaling pathway and a typical workflow for a structure-activity relationship study.

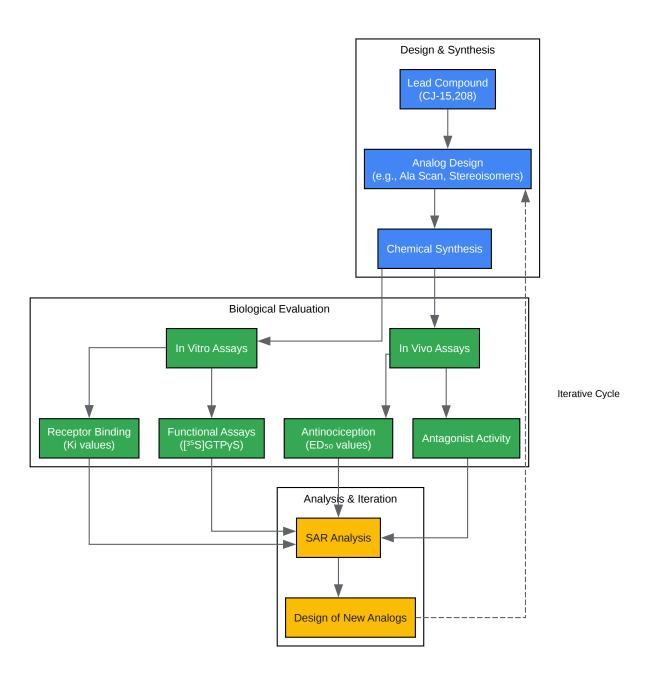




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Caption: General opioid receptor signaling pathway.





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Caption: Workflow for a structure-activity relationship study.



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